Cas no 866157-50-8 (Ozagrel Methyl Ester)

Ozagrel Methyl Ester is a synthetic intermediate primarily used in the production of Ozagrel, a thromboxane A2 synthase inhibitor. This compound is valued for its role in pharmaceutical research, particularly in the development of antiplatelet agents for cardiovascular and cerebrovascular applications. Its methyl ester group enhances stability and solubility, facilitating efficient handling and further chemical modifications. The high purity and consistent quality of Ozagrel Methyl Ester make it a reliable choice for laboratory synthesis and industrial-scale manufacturing. Its application underscores its importance in advancing therapeutic innovations targeting thrombotic disorders.
Ozagrel Methyl Ester structure
Ozagrel Methyl Ester structure
商品名:Ozagrel Methyl Ester
CAS番号:866157-50-8
MF:C13H12N2O2
メガワット:228.246582984924
MDL:MFCD11035750
CID:720572
PubChem ID:13045374

Ozagrel Methyl Ester 化学的及び物理的性質

名前と識別子

    • 2-Propenoicacid, 3-[4-(1H-imidazol-1-yl)phenyl]-, methyl ester
    • methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
    • Ozagrel methyl ester
    • Methyl 3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate (ACI)
    • AS-19138
    • Methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
    • MFCD11035750
    • 956932-46-0
    • 86911-17-3
    • SCHEMBL11107722
    • methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
    • AC-6962
    • D77669
    • 2-Propenoicacid,3-[4-(1H-imidazol-1-yl)phenyl]-,methyl ester
    • Methyl 4-(1H-imidazol-1-ylmethyl)cinnamate
    • Ozagrel impurity 4
    • Ozagrel methylester
    • (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
    • AKOS025402259
    • 866157-50-8
    • Ozagrel Methyl Ester
    • MDL: MFCD11035750
    • インチ: 1S/C13H12N2O2/c1-17-13(16)7-4-11-2-5-12(6-3-11)15-9-8-14-10-15/h2-10H,1H3
    • InChIKey: FZLFPOQKXZBPLI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=CC1C=CC(N2C=CN=C2)=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 242.105528g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 242.105528g/mol
  • 単一同位体質量: 242.105528g/mol
  • 水素結合トポロジー分子極性表面積: 44.1Ų
  • 重原子数: 18
  • 複雑さ: 296
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.12
  • ふってん: 431.8°C at 760 mmHg
  • フラッシュポイント: 214.9°C
  • 屈折率: 1.56
  • PSA: 44.12000
  • LogP: 2.11760
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

Ozagrel Methyl Ester セキュリティ情報

Ozagrel Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A069004584-100g
Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate
866157-50-8 97%
100g
$603.20 2023-08-31
abcr
AB254349-5 g
Methyl 4-(1H-imidazol-1-ylmethyl)cinnamate; .
866157-50-8
5 g
€573.70 2023-07-20
Chemenu
CM187581-5g
methyl (E)-3-(4-(1H-imidazol-1-yl)phenyl)acrylate
866157-50-8 97%
5g
$*** 2023-05-29
1PlusChem
1P00H0U9-1g
Ozagrel methylester
866157-50-8 95%
1g
$171.00 2025-02-27
Ambeed
A856666-250mg
Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate
866157-50-8 98%
250mg
$66.0 2024-04-17
1PlusChem
1P00H0U9-5g
Ozagrel methylester
866157-50-8 95%
5g
$345.00 2025-02-27
A2B Chem LLC
AH93441-1g
Ozagrel methyl ester
866157-50-8 95%
1g
$175.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTG389-5g
methyl 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate
866157-50-8 95%
5g
¥2124.0 2024-04-16
TRC
O992200-10mg
Ozagrel Methyl Ester
866157-50-8
10mg
$ 50.00 2022-06-03
abcr
AB254349-5g
Methyl 4-(1H-imidazol-1-ylmethyl)cinnamate; .
866157-50-8
5g
€550.90 2025-02-20

Ozagrel Methyl Ester 関連文献

Ozagrel Methyl Esterに関する追加情報

Research Briefing on Ozagrel Methyl Ester (CAS: 866157-50-8) in Chemical Biomedicine

Ozagrel Methyl Ester (CAS: 866157-50-8) is a derivative of ozagrel, a selective thromboxane A2 (TXA2) synthase inhibitor, which has garnered significant attention in the field of chemical biomedicine due to its potential therapeutic applications. Recent studies have focused on its pharmacological properties, synthetic pathways, and clinical relevance, particularly in the context of cardiovascular and cerebrovascular diseases. This briefing synthesizes the latest research findings to provide a comprehensive overview of its current status and future prospects.

Recent advancements in the synthesis of Ozagrel Methyl Ester have highlighted its improved bioavailability and stability compared to its parent compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route that enhances yield and purity, addressing previous challenges in large-scale production. The study also elucidated the compound's mechanism of action, confirming its high affinity for TXA2 synthase, which plays a critical role in platelet aggregation and vasoconstriction.

In preclinical trials, Ozagrel Methyl Ester has shown promising results in mitigating ischemic stroke outcomes. Research conducted at the National Institute of Health (NIH) revealed that the compound significantly reduced infarct volume and improved neurological function in rodent models. These effects were attributed to its dual action: inhibiting TXA2 synthase and modulating inflammatory pathways. Such findings underscore its potential as a neuroprotective agent, warranting further investigation in human clinical trials.

Beyond stroke management, Ozagrel Methyl Ester is being explored for its anti-inflammatory and anti-fibrotic properties. A 2024 study in Biochemical Pharmacology reported its efficacy in attenuating pulmonary fibrosis by suppressing TGF-β signaling, a key pathway in fibrotic diseases. This expands its therapeutic scope to chronic inflammatory conditions, positioning it as a versatile candidate for drug repurposing.

Despite these advancements, challenges remain in optimizing dosing regimens and minimizing off-target effects. Pharmacokinetic studies indicate variability in metabolism across patient populations, necessitating personalized approaches. Collaborative efforts between academia and industry are underway to address these gaps, with several patents filed for novel formulations and delivery systems.

In conclusion, Ozagrel Methyl Ester (866157-50-8) represents a promising therapeutic agent with multifaceted applications. Continued research into its mechanisms, coupled with clinical validation, will be pivotal in translating these findings into real-world treatments. Stakeholders are encouraged to monitor ongoing trials and regulatory updates to capitalize on its emerging potential.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:866157-50-8)Ozagrel Methyl Ester
A1183458
清らかである:99%
はかる:5g
価格 ($):302.0